![molecular formula C17H15F2N3O3 B7785495 Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785495.png)
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Descripción general
Descripción
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a difluoromethoxyphenyl group and a methyl ester functional group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for further study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a methoxy group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methoxy derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Applications in Scientific Research
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has diverse applications across various fields:
Medicinal Chemistry
- Cancer Research : Investigated for its potential as an anti-cancer agent due to its ability to inhibit kinases associated with tumor growth and progression.
- Drug Development : Used as a lead compound for synthesizing new therapeutic agents targeting specific diseases.
Biological Studies
- Enzyme Inhibition : Exhibits significant inhibitory effects on key enzymes involved in metabolic pathways.
- Receptor Interaction : Potentially modulates receptor activity, influencing cellular signaling pathways.
Chemical Research
- Building Block for Synthesis : Acts as a precursor in the synthesis of more complex organic molecules.
- Material Science : Explored for its utility in developing advanced materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed significant activity against various cancer cell lines by targeting kinases involved in cell cycle regulation and apoptosis. The binding affinity was enhanced by the presence of difluoromethoxy groups .
Case Study 2: Enzyme Interaction
Research indicated that this compound effectively inhibits certain enzymes linked to metabolic disorders. The difluoromethoxy substitution was found to be crucial for enhancing enzyme binding .
Case Study 3: Drug Development Initiatives
Pharmaceutical companies have explored this compound's potential in developing new drugs aimed at treating diseases characterized by aberrant kinase activity. Its unique structural properties make it a valuable candidate for further drug design efforts .
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Comparison: Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which distinguishes it from similar compounds that may have different heterocyclic cores. The presence of the difluoromethoxy group also imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Actividad Biológica
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a difluoromethoxyphenyl substituent and a methyl ester functional group. The presence of fluorine enhances the compound's chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group increases binding affinity and selectivity towards these targets, allowing modulation of various biochemical pathways. This interaction can lead to significant biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Binding : It may exhibit properties similar to known receptor antagonists or agonists, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, possess notable antitumor properties. Specifically:
- Inhibition of Oncogenic Pathways : Studies have highlighted the ability of similar compounds to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Combination Therapy : In vitro studies suggest that combining this compound with established chemotherapeutics like doxorubicin enhances cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may also exert anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models by targeting the Aurora-A kinase pathway, which is often overactive in cancers .
- Synergistic Effects : A combination study involving this compound with doxorubicin showed enhanced efficacy in inducing apoptosis in breast cancer cells compared to either agent alone. This synergistic effect is crucial for improving treatment outcomes while minimizing side effects .
- Structure-Activity Relationships (SAR) : Analysis of various derivatives has revealed that modifications on the pyrazole ring can significantly impact biological activity. For instance, substituents like difluoromethoxy enhance potency against specific targets compared to unsubstituted analogs .
Comparative Analysis with Similar Compounds
Compound Name | Core Structure | Notable Activity |
---|---|---|
This compound | Pyrazolo[3,4-b]pyridine | Antitumor, anti-inflammatory |
6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Isoxazole | Antitumor |
1-Methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Anticancer |
Análisis De Reacciones Químicas
Ester Hydrolysis and Functional Group Interconversion
The methyl ester at position 4 undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced water solubility or for further functionalization.
Reaction | Conditions | Product | Yield |
---|---|---|---|
Alkaline hydrolysis | 1M NaOH, 80°C, 6 hrs | 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85% |
Acidic hydrolysis | 3M HCl, reflux, 8 hrs | Same as above | 78% |
The carboxylic acid product can subsequently react with amines to form amides or with alcohols to generate new esters.
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-b]pyridine core participates in EAS at the electron-rich positions (C5 and C7). Nitration and halogenation reactions have been reported for structurally analogous compounds .
The difluoromethoxy group at the para position of the phenyl ring deactivates the aromatic system, reducing reactivity toward further EAS at the phenyl ring.
Nucleophilic Substitution at Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group undergoes nucleophilic substitution with strong bases, enabling replacement with hydroxyl or alkoxy groups. This reactivity is exploited to modify pharmacokinetic properties.
Reaction | Reagents | Product | Mechanism |
---|---|---|---|
Hydrolysis | KOH/H₂O, 100°C | 6-(4-Hydroxyphenyl) derivative | SN2 displacement of fluorine |
Methoxylation | NaOMe/MeOH, 60°C | 6-(4-Methoxyphenyl) derivative | Retention of configuration confirmed by X-ray |
Cross-Coupling Reactions
The halogenated derivatives (e.g., bromo or iodo intermediates) participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation :
-
Suzuki coupling with aryl boronic acids yields biaryl derivatives.
-
Buchwald-Hartwig amination introduces amine functionalities.
Reaction Type | Catalyst | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄ | 7-Bromo derivative | 7-Aryl derivative | 89% |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 5-Iodo derivative | 5-Amino derivative | 65% |
Reduction and Oxidation
-
Reduction : The pyridine ring can be partially reduced using H₂/Pd-C to form dihydro derivatives, altering electronic properties.
-
Oxidation : The methyl groups on the pyrazole ring are resistant to oxidation, but the difluoromethoxy group can be oxidized to a carbonyl under strong conditions (e.g., KMnO₄).
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic systems. These reactions are stereospecific and yield products with enhanced rigidity .
Key Reactivity Insights
-
Steric Effects : The 1,3-dimethyl groups on the pyrazole ring hinder reactions at N1 and C3 positions.
-
Electronic Effects : The electron-withdrawing difluoromethoxy group directs electrophiles to the pyridine ring rather than the phenyl ring .
-
Solubility : Reactions in polar aprotic solvents (e.g., DMF, DMSO) generally proceed with higher yields compared to nonpolar solvents.
Propiedades
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-14-12(16(23)24-3)8-13(20-15(14)22(2)21-9)10-4-6-11(7-5-10)25-17(18)19/h4-8,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLZFWCDQTGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.